molecular formula C6H14N2 B1592167 2-Methyl-1,4-diazepane CAS No. 65974-17-6

2-Methyl-1,4-diazepane

Cat. No.: B1592167
CAS No.: 65974-17-6
M. Wt: 114.19 g/mol
InChI Key: KMRLPKVQSAHVSQ-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diazepane (C₇H₁₆N₂, molecular weight 128.22 g/mol) is a seven-membered heterocyclic compound containing two nitrogen atoms. It is a colorless to yellow liquid with an ammonia-like odor, soluble in most organic solvents . Synthetically, it is prepared via methylation of 1,4-diazepane using methanol, sulfuric acid, and hydrogen chloride gas . Its primary application lies in pharmaceutical intermediate synthesis, particularly for antiepileptic and atropine-like drugs, where its stereochemical purity (e.g., the (S)-enantiomer) is critical for biological activity .

Preparation Methods

Cyclization of Diamine Precursors

A common approach to synthesizing 1,4-diazepane derivatives, including 2-methyl-1,4-diazepane, involves cyclization reactions starting from diamine precursors such as 2-methyl-1,4-diaminobutane or related compounds. The key step is intramolecular nucleophilic substitution, where the diamine reacts with an electrophile to form the diazepane ring.

  • Starting Materials: 2-methyl-1,4-diaminobutane or related diamines.
  • Electrophiles: Alkyl halides or activated leaving groups that facilitate ring closure.
  • Conditions: Typically conducted under reflux with bases or acidic catalysts to promote cyclization.

This method allows direct formation of the seven-membered diazepane ring with control over substitution patterns.

Reductive Amination Route

Reductive amination is a widely used method for preparing substituted 1,4-diazepanes, including methyl-substituted derivatives. This involves the reaction of a suitable aldehyde with a diamine, followed by reduction of the intermediate imine or iminium ion.

  • Procedure:
    • Mix homopiperazine (1,4-diazepane) or its derivatives with an aldehyde bearing the desired substituent (e.g., formaldehyde for methyl substitution).
    • Allow imine formation under mild conditions.
    • Reduce the imine using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
  • Advantages:
    • Mild conditions.
    • Good control over substitution.
    • High yields and purity.
  • Example: Synthesis of N-(pyrid-2-ylmethyl)-1,4-diazepane via reductive amination has been documented, which can be adapted for methyl substitution at position 2 by selecting appropriate aldehydes.

Multi-Step Synthetic Routes Involving Protection and Functional Group Manipulation

One advanced method involves protecting amino groups followed by selective substitution and deprotection to achieve the methyl substitution at position 2.

  • Stepwise Process:

    • Protect one amino group using tert-butoxycarbonyl (Boc) or similar protecting groups.
    • Functionalize the free amine or carbon adjacent to it by alkylation or other substitution reactions to introduce the methyl group.
    • Cyclize the molecule to form the diazepane ring.
    • Remove protecting groups to yield the target compound.
  • Example from Patent Literature:

    • A procedure suspends 3-(R)-tert-butoxycarbonylamino-1-butylamine in dichloromethane at low temperature.
    • Triethylamine is added, followed by slow addition of 2,5-dichlorobenzoxazole.
    • After reaction completion and workup, the product is purified by recrystallization.

Though this example is for a substituted diazepane derivative, the approach can be adapted for this compound by modifying the substituents and reagents.

Industrial Scale Synthesis and Optimization

For large-scale production, the synthesis of this compound or its derivatives involves optimization of reaction parameters to maximize yield and purity.

  • Key Factors:

    • Temperature control during cyclization and substitution steps.
    • Choice of solvent (e.g., dichloromethane, ethanol).
    • Use of bases like triethylamine to neutralize acids formed during reaction.
    • Purification techniques such as crystallization and chromatography.
  • Chiral Resolution:

    • If chiral this compound is desired, chiral resolution methods such as chromatography or chiral auxiliaries are employed to isolate enantiomers.

Data Summary Table: Preparation Methods of this compound

Method Starting Materials Key Reactions Conditions Advantages References
Cyclization of Diamines 2-Methyl-1,4-diaminobutane Intramolecular nucleophilic substitution Reflux, base or acid catalysis Direct ring formation
Reductive Amination Homopiperazine + aldehyde Imine formation + reduction Mild, reductive agents (NaBH3CN) Mild, high yield, selective
Protection/Functionalization Protected amino derivatives Alkylation, cyclization, deprotection Low temperature, organic solvents Selective substitution control
Industrial Scale Optimization Varied Optimized cyclization and purification Controlled temp, solvent choice Scalable, high purity

Research Findings and Notes

  • The reductive amination pathway is favored for its simplicity and adaptability to different substituents on the diazepane ring.
  • Protection strategies allow selective methylation at position 2 without affecting other reactive sites, improving regioselectivity.
  • Industrial methods emphasize reaction monitoring (e.g., TLC), temperature control, and efficient purification to ensure product quality.
  • Chiral forms of this compound require additional resolution steps post-synthesis to isolate enantiomers, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

2-Methyl-1,4-diazepane has shown potential in various pharmaceutical applications, particularly due to its biological activities.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit moderate antibacterial activity against multidrug-resistant bacteria such as MRSA and VRE. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the compound's effectiveness against these pathogens, suggesting its potential as a new antibiotic candidate.

Antiviral Activity

Compounds similar to this compound have been studied for their antiviral properties. They target viral enzymes to inhibit replication. For instance, diazepane derivatives have demonstrated the ability to inhibit HIV replication in vitro.

Anti-inflammatory Effects

Studies have shown that related compounds can significantly reduce pro-inflammatory cytokine levels in cellular models. This suggests that this compound may exert similar anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anticancer Potential

In vivo studies on diazepane analogs have revealed promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Some derivatives have shown the ability to bind to dopamine receptors, indicating potential therapeutic applications in oncology.

Agrochemical Applications

The compound is also being explored for its use in agrochemicals. Its stability and reactivity make it suitable for developing new pesticides and herbicides. The synthesis of diazepane derivatives can lead to compounds that enhance crop yield and resistance to pests.

Materials Science Applications

In materials science, this compound serves as an intermediate for synthesizing polymers and other materials with specific properties. Its ability to form stable complexes with metals enhances the performance of materials used in various applications.

Case Studies

Study Focus Findings
Bioorganic & Medicinal Chemistry LettersAntibacterial ActivityModerate activity against MRSA and VRE; potential as an antibiotic.
Antiviral ResearchHIV Replication InhibitionIn vitro studies show effective inhibition of HIV replication.
Anti-inflammatory StudiesCytokine ReductionSignificant reduction in pro-inflammatory cytokines observed.
Cancer ResearchTumor Growth InhibitionPromising results in inducing apoptosis in cancer cell lines.

Mechanism of Action

The mechanism of action of 2-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or antagonist, modulating the activity of these targets. The pathways involved may include the inhibition of enzyme activity or the blocking of receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Methyl-1,4-diazepane

  • Structure : Methyl substituent at the N4 position instead of C2.
  • Synthesis: Used in the preparation of pteridine derivatives via nucleophilic displacement reactions. For example, it reacts with 5-nitrosopyrimidines in ethanol under reflux to yield 2-amino derivatives .
  • Applications : Intermediate in bioactive compound synthesis, such as radical scavengers and lipoxygenase inhibitors .
  • Key Difference : The position of the methyl group alters electronic and steric properties, influencing reactivity and biological target interactions.

6-Ethyl-1-methyl-1,4-diazepane

  • Structure : Contains both ethyl (C6) and methyl (N1) substituents (C₉H₂₀N₂, molecular weight 156.27 g/mol).
  • Physicochemical Properties : Predicted collision cross-section (CCS) values differ significantly from 2-methyl-1,4-diazepane (e.g., [M+H]+ CCS: 130.2 Ų vs. 128.22 g/mol parent compound) .

1,4-Ditosyl-1,4-diazepane

  • Structure : Tosyl (p-toluenesulfonyl) groups at N1 and N4 positions.
  • Synthesis : Derived from N,N′-di(p-toluenesulfonyl)-ethane-1,2-diamine and 1,3-dibromopropane, followed by hydrolysis and crystallization .
  • Crystallography : Exhibits weak C–H···O hydrogen bonding, forming parallel chains in the crystal lattice. This contrasts with the liquid state of this compound .
  • Applications : Explored for fungicidal activity due to its rigid, sulfonamide-modified structure .

Comparison with Heterocyclic Analogs

1,4,3,5-Oxathiadiazepanes 4,4-Dioxides

  • Structure : Seven-membered ring with sulfur and oxygen atoms, forming a sulfone moiety.
  • Synthesis : Prepared via condensation of sulfonamide alcohols with aromatic aldehydes under acidic conditions .
  • Key Difference : The presence of sulfur and oxygen enhances polarity and metabolic stability compared to this compound, making these compounds suitable for applications requiring hydrolytic resistance .

Benzenesulfonamide-Modified 1,4-Diazepanes

  • Example : Compound 27l (CDK9 inhibitor) incorporates a 1,4-diazepan-1-ylaniline group.
  • Activity : Substitution of benzenesulfonamide with 1,4-diazepane reduces CDK inhibition potency, highlighting the critical role of sulfonamide groups in target binding .

Structural and Functional Data Table

Compound Molecular Formula Key Substituents Synthesis Method Key Applications References
This compound C₇H₁₆N₂ C2-methyl Methylation of 1,4-diazepane Antiepileptic drug intermediates
4-Methyl-1,4-diazepane C₇H₁₆N₂ N4-methyl Nucleophilic displacement with nitrosopyrimidines Radical scavengers
6-Ethyl-1-methyl-1,4-diazepane C₉H₂₀N₂ N1-methyl, C6-ethyl Not reported Under investigation
1,4-Ditosyl-1,4-diazepane C₂₀H₂₄N₂O₄S₂ N1,N4-tosyl Condensation of sulfonamide precursors Fungicidal agents
1,4,3,5-Oxathiadiazepane-4,4-dioxide Varies Sulfur, oxygen atoms Acid-catalyzed condensation Polar bioactive scaffolds

Biological Activity

2-Methyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms in its ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and kinase inhibitory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C6H14N2\text{C}_6\text{H}_{14}\text{N}_2

This compound features a methyl group at the second position of the diazepane ring, which influences its biological properties and interactions with various biomolecules.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against several bacterial strains. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The exact mechanism of action remains under investigation, but its ability to inhibit bacterial growth suggests potential as a therapeutic agent.

Table 1: Antibacterial Activity of this compound

Bacterial StrainActivity Level
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate
Vancomycin-resistant Enterococcus (VRE)Moderate

Kinase Inhibition

Another significant aspect of this compound's biological activity is its role as an inhibitor of protein kinases . Specifically, it has been identified as an inhibitor of non-specific serine/threonine protein kinases (EC 2.7.11.1). This inhibition may have therapeutic implications for diseases characterized by abnormal kinase activity, such as cancer and neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The compound interacts with specific enzymes and receptors, influencing cellular signaling pathways related to proliferation and survival.
  • Stability and Reactivity : The presence of the methyl group enhances the compound's stability and reactivity, allowing it to participate effectively in biochemical pathways .

Case Studies

Several studies have explored the biological implications of this compound:

  • Antibacterial Efficacy : A study evaluating the compound's efficacy against resistant bacterial strains highlighted its potential as a novel antibiotic candidate. Further in vivo studies are necessary to assess its toxicity and long-term effects .
  • Kinase Inhibition in Cancer Models : Research on derivatives of this compound showed promising results in inhibiting tumor growth in cell lines overexpressing certain kinases. These findings suggest that modifications to the diazepane structure could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-1,4-diazepane and its derivatives?

  • Methodological Answer : The synthesis of this compound derivatives typically involves reductive amination or cyclization of diamines with ketones/aldehydes. For example, chiral derivatives like (R)-1,5-Dimethyl-1,4-diazepane are synthesized via catalytic reductive amination under reflux conditions using ethanol as a solvent . Cyclization reactions often require careful control of temperature and pH to stabilize the seven-membered ring structure. Purification methods such as chromatography or crystallization are critical to isolate enantiopure forms .

Q. How does the substitution pattern on the diazepane ring influence physicochemical properties?

  • Methodological Answer : Substituents like alkyl chains (e.g., methyl, propyl) or aromatic groups (e.g., benzyl) significantly alter lipophilicity and reactivity. For instance, the propyl group in 1-Propyl-1,4-diazepane enhances membrane permeability compared to shorter-chain analogs, as shown in comparative studies of diazepane derivatives . Computational tools like logP calculations and molecular docking can predict these effects. Experimental validation via HPLC retention times or partition coefficient assays is recommended .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituents or assay conditions. A systematic approach includes:

  • Structural Comparison : Use X-ray crystallography (as in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one ) to confirm stereochemistry.
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables.
  • SAR Analysis : Compare derivatives like 1-Methyl-1,4-diazepane (anticonvulsant) vs. 1-Ethyl-1,4-diazepane (anxiolytic) to identify substituent-activity trends .

Q. How can computational modeling predict interactions of this compound derivatives with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations are used to analyze binding affinities. For example, studies on 1-(2-fluorobenzoyl)-1,4-diazepane utilized docking simulations to predict interactions with bacterial efflux pumps . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

Q. What are the challenges in stereochemical control during synthesis of chiral diazepane derivatives?

  • Methodological Answer : Chiral resolution of intermediates (e.g., using chiral HPLC) or asymmetric catalysis (e.g., Ru-BINAP complexes) is critical. For (R)-1,5-Dimethyl-1,4-diazepane, enantiomeric excess (ee) was achieved via kinetic resolution during cyclization . Monitor reactions with polarimetry or chiral shift reagents (e.g., Eu(hfc)₃) for real-time ee analysis .

Q. Key Methodological Recommendations

  • Synthesis : Optimize cyclization conditions (e.g., solvent polarity, catalysts) to minimize side products .
  • Characterization : Use 2D NMR (e.g., HSQC, NOESY) to confirm ring conformation and substituent orientation .
  • Biological Testing : Pair in vitro assays (e.g., MIC for antimicrobial activity) with in silico ADMET profiling to prioritize candidates .

Properties

IUPAC Name

2-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLPKVQSAHVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616573
Record name 2-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65974-17-6
Record name 2-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,4-diazepane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-1,4-diazepane
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